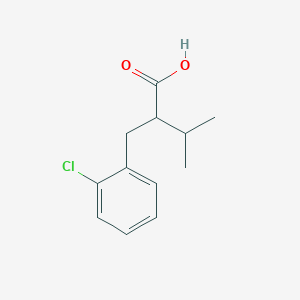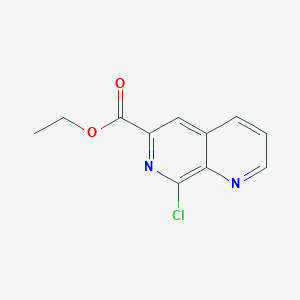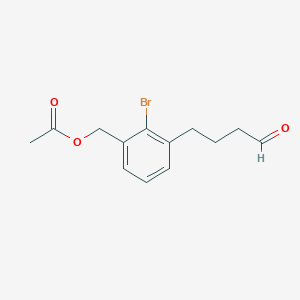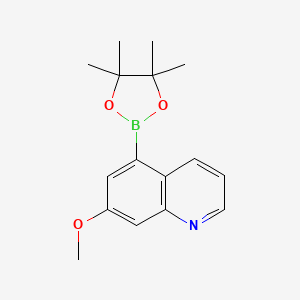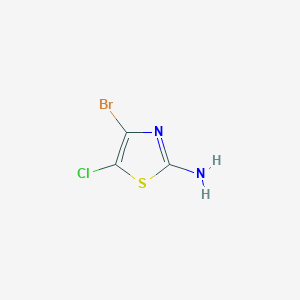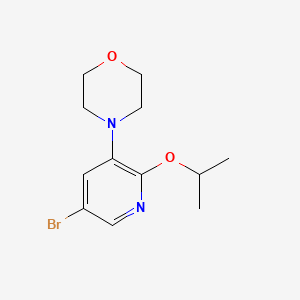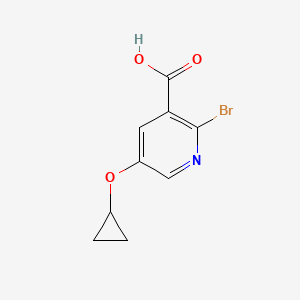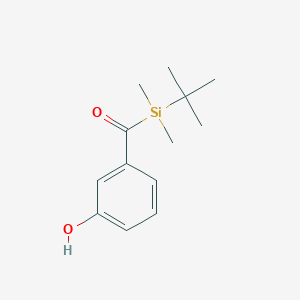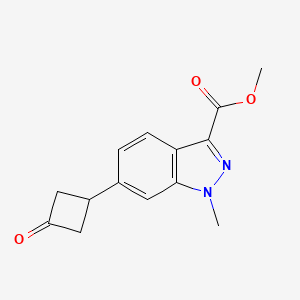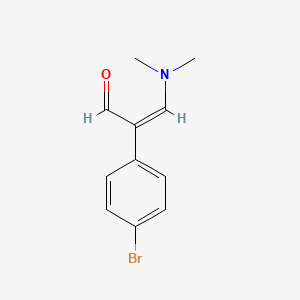
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a bromophenyl group, a dimethylamino group, and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-bromophenyl-3-(dimethylamino)acrylic acid.
Reduction: 2-(4-bromophenyl)-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it a useful scaffold for the design of bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is largely dependent on its chemical reactivity. The presence of the bromophenyl and dimethylamino groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-fluorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-methylphenyl)-3-(dimethylamino)acrylaldehyde
Uniqueness
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
Propiedades
Número CAS |
85907-67-1 |
|---|---|
Fórmula molecular |
C11H12BrNO |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
(Z)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |
Clave InChI |
NARILRBZOTXTRZ-JXMROGBWSA-N |
SMILES isomérico |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Br |
SMILES canónico |
CN(C)C=C(C=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


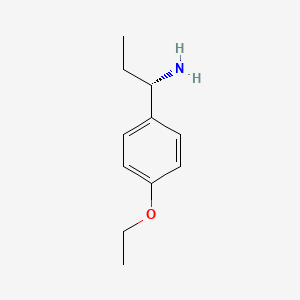
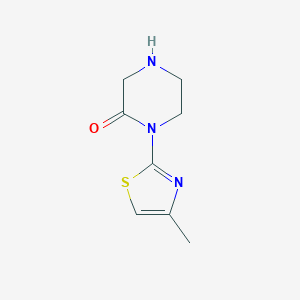
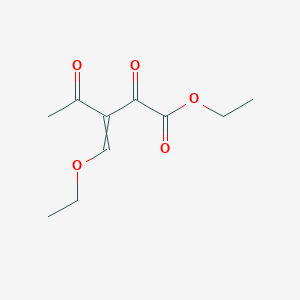
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
